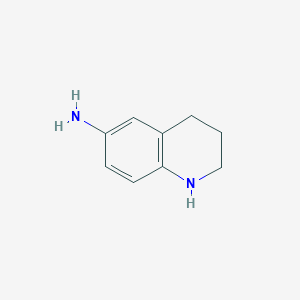

1,2,3,4-Tetrahydroquinolin-6-amine

Descripción general

Descripción

1,2,3,4-Tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C9H12N2 . It is a derivative of tetrahydroquinoline, which is an organic compound and a semi-hydrogenated derivative of quinoline .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolin-6-amine and its derivatives often involves multicomponent reactions . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinolin-6-amine is determined by high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . The saturated part of the molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-6-amine are diverse. For instance, it can undergo reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinolin-6-amine has a molecular weight of 148.21 . It is typically stored in a dark place, under an inert atmosphere, at room temperature . Its physical form can be solid, semi-solid, lump, or liquid .Aplicaciones Científicas De Investigación

Substrate for Mannich Compounds : It serves as a substrate for Mannich compounds, acting as amines or C-nucleophilic compounds in Mannich condensations, which are crucial in organic synthesis (Möhrle, Tot, & Rüdiger, 1998).

Regioselective Synthesis : A base-promoted regioselective synthesis from N-boc-3-piperidone allows for the synthesis of various functional groups, including aryl and heteroaryl, indicating its versatility in chemical synthesis (Shally et al., 2019).

Antioxidant Activity : 1,2,3,4-Tetrahydroquinoxalines, related to 1,2,3,4-tetrahydroquinolines, show significant antioxidant activity, suggesting potential in developing treatments or supplements to combat oxidative stress (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

Efficient One-Pot Synthesis : A study demonstrates an efficient one-pot synthesis of 1,2,3,4-tetrahydroquinolines using TMSCl-NaI, suggesting a streamlined approach for creating natural products (Kamal, Prasad, & Khan, 2007).

Gold-Catalyzed Intramolecular Allylic Amination : This process efficiently produces 1,2-dihydroquinolines, useful for synthesizing bioactive tetrahydroquinolines like angustureine (Kothandaraman, Foo, & Chan, 2009).

InCl3-Catalyzed Domino Reaction : Demonstrates a highly efficient synthesis of 1,2,3,4-tetrahydroquinoline derivatives with most products showing cis selectivity, useful in various chemical and pharmaceutical applications (Zhang & Li, 2002).

Potential in Antiarrhythmic Drugs : 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives show potent bradycardic activity with negligible influence on blood pressure, indicating potential as a new class of antiarrhythmic drugs (Kakefuda et al., 2003).

Synthesis of Natural Alkaloids : A new synthetic approach allows for the synthesis of naturally occurring 2-alkyl-tetrahydroquinolines from Galipea officinalis, providing access to valuable alkaloids (Shahane et al., 2008).

Parkinsonism-Inducing Agent : 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline is identified as a novel endogenous amine in mouse brain and Parkinsonian CSF, suggesting a potential link to idiopathic Parkinson's disease (Kotake et al., 1995).

Tandem Reductive Amination-SNAr Reaction : This method effectively synthesizes 6-nitro-1,2,3,4-tetrahydroquinolines, showcasing another synthetic utility (Bunce & Nago, 2008).

Mecanismo De Acción

While the specific mechanism of action for 1,2,3,4-Tetrahydroquinolin-6-amine is not explicitly mentioned in the search results, it’s worth noting that tetrahydroisoquinoline-based compounds, which are structurally similar, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEWGJUYSOIDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325752 | |

| Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinolin-6-amine | |

CAS RN |

103796-41-4 | |

| Record name | 1,2,3,4-tetrahydroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

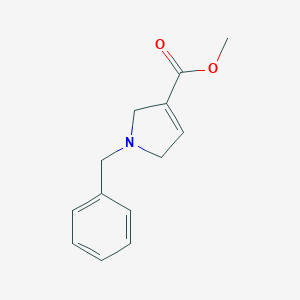

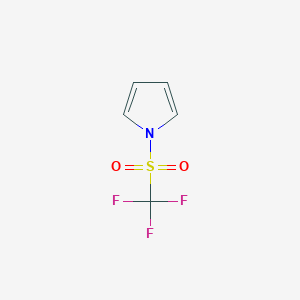

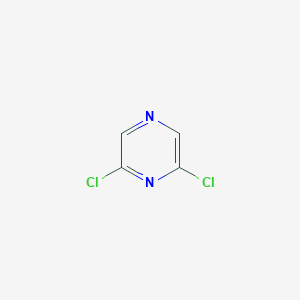

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)